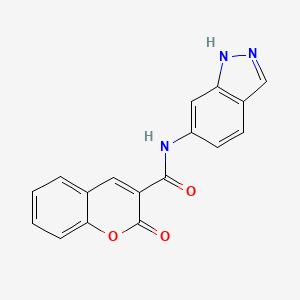

N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that combines the structural motifs of indazole and chromene. These structures are known for their diverse biological activities and are often found in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c21-16(19-12-6-5-11-9-18-20-14(11)8-12)13-7-10-3-1-2-4-15(10)23-17(13)22/h1-9H,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXDDSYBDJFMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the formation of the indazole and chromene rings followed by their coupling. One common method involves the use of transition metal-catalyzed reactions. For instance, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring through N–N bond formation . The chromene ring can be synthesized via a cyclization reaction of 2-azidobenzaldehydes and amines . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

The primary application of N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide lies in its anticancer properties. Indazole derivatives, including this compound, have been shown to exhibit potent inhibitory effects against various human cancer cell lines.

Case Studies and Findings

- A study evaluated the activity of indazole derivatives against human cancer cell lines such as A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma). The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values as low as 5.15 µM against K562 cells, suggesting a promising scaffold for developing low-toxic anticancer agents .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| K562 | 5.15 | 6o |

| HEK-293 | 33.2 | 6o |

Inhibition of Kinases

Recent research has highlighted the potential of this compound as a selective inhibitor of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. This compound demonstrated high selectivity towards PAK1 with an IC50 value of 9.8 nM, indicating its potential as a lead compound for the development of targeted cancer therapies .

Selectivity Data

| Kinase | IC50 (nM) | Selectivity |

|---|---|---|

| PAK1 | 9.8 | High |

Anti-inflammatory Properties

Beyond its anticancer applications, indazole derivatives have also been investigated for their anti-inflammatory effects. Compounds featuring the indazole structure have been shown to modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Cardiovascular Applications

Indazole compounds have been explored in cardiovascular research, particularly their role in inhibiting vascular smooth muscle cell migration and inflammation associated with atherosclerosis. This highlights their versatility beyond oncology .

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds such as indazole and chromene derivatives. These compounds share similar structural motifs but differ in their specific functional groups and biological activities. For example, indazole derivatives are known for their anti-inflammatory and anticancer properties, while chromene derivatives are studied for their antioxidant and antimicrobial activities . The unique combination of indazole and chromene in this compound gives it a distinct profile of biological activities and potential therapeutic applications .

Biological Activity

N-(1H-indazol-6-yl)-2-oxo-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a dual structure comprising an indazole and a chromene moiety. This unique configuration contributes to its biological properties and interactions with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H12N2O3 |

| Molecular Weight | 284.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1NC(=O)C3=CC4=C(C=CC(=C4)O)OC3=O)NN=C2 |

The compound's mechanism of action primarily involves the inhibition of specific enzymes and signaling pathways crucial for cell proliferation and survival. It has been shown to target:

- Kinases : Inhibition of kinases involved in cancer cell signaling.

- Enzymes : Interaction with enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), which are essential in inflammatory responses and cancer progression.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against multiple cancer cell lines, including breast (T47D) and colon (HT-29) cancer cells. For instance, it showed an EC50 value of 13 nM in T47D cells, indicating potent activity against these cells .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Enzyme Inhibition : It inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators. This makes it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antineoplastic Activity : A study reported that derivatives of indazole exhibited moderate antineoplastic activity against various cancer cell lines, emphasizing the potential of this compound as a therapeutic agent .

- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities to key targets involved in cancer progression, supporting its role as a lead compound for further development .

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the indazole or chromene moieties can enhance biological activity, indicating pathways for optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.